Cas no 1185307-77-0 (6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile)

6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative with a nitrile functional group, offering versatile reactivity for pharmaceutical and agrochemical synthesis. Its multi-substituted structure, featuring bromo, chloro, and fluoro substituents, enables selective functionalization, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nitrile group enhances its utility in heterocyclic chemistry, facilitating further derivatization. This compound exhibits high purity and stability, ensuring consistent performance in complex synthetic pathways. Its well-defined molecular architecture is particularly advantageous for constructing biologically active compounds, including kinase inhibitors and other pharmacophores. Suitable for research and industrial applications, it provides a robust foundation for advanced chemical transformations.
6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile structure
1185307-77-0 structure
Product Name:6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile
CAS No:1185307-77-0
MF:C6HBrClFN2
MW:235.440942525864
CID:6260293
PubChem ID:45789202
Update Time:2025-11-01

6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • DTXSID501240147
    • AKOS015940452
    • EN300-6774563
    • 6-Bromo-3-chloro-5-fluoro-2-pyridinecarbonitrile
    • Z1269231508
    • 1185307-77-0
    • 6-Bromo-3-chloro-5-fluoropicolinonitrile
    • 6-bromo-3-chloro-5-fluoropyridine-2-carbonitrile
    • CS-0257789
    • 6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile
    • Inchi: 1S/C6HBrClFN2/c7-6-4(9)1-3(8)5(2-10)11-6/h1H
    • InChI Key: VFWBDZYBRIIRHP-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(C#N)=N1)Cl)F

Computed Properties

  • Exact Mass: 233.89957g/mol
  • Monoisotopic Mass: 233.89957g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 36.7Ų

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6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile Related Literature

Additional information on 6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile

Introduction to 6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile (CAS No. 1185307-77-0)

6-Bromo-3-chloro-5-fluoropyridine-2-carbonitrile, with the chemical formula C₆H₂BrClFN₂, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, which is well-documented for its broad spectrum of biological activities. The presence of multiple halogen substituents—bromine at the 6-position, chlorine at the 3-position, and fluorine at the 5-position—enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The CAS No. 1185307-77-0 uniquely identifies this compound in scientific literature and commercial databases, underscoring its importance in industrial and academic settings. Its structural features make it a promising candidate for further derivatization, leading to novel compounds with potential therapeutic applications.

In recent years, the demand for halogenated pyridines has surged due to their utility in drug discovery. These compounds serve as building blocks for synthesizing active pharmaceutical ingredients (APIs) and are particularly relevant in the development of small-molecule inhibitors targeting various diseases. The 6-bromo-3-chloro-5-fluoropyridine-2-carbonitrile structure provides a unique scaffold that can be modified to achieve specific pharmacological properties.

One of the most compelling aspects of this compound is its role in medicinal chemistry. Researchers have leveraged its reactive sites to develop inhibitors of kinases, enzymes involved in cancer progression, and other signaling pathways. For instance, studies have shown that pyridine derivatives can modulate protein-protein interactions, making them attractive for designing targeted therapies.

The fluorine substituent at the 5-position is particularly noteworthy, as fluorine atoms are frequently incorporated into drugs due to their ability to influence metabolic stability and binding affinity. Similarly, the bromo and chloro groups enhance electrophilicity, facilitating nucleophilic substitution reactions that are crucial for constructing more complex molecular architectures.

Recent advancements in computational chemistry have further highlighted the potential of 6-bromo-3-chloro-5-fluoropyridine-2-carbonitrile. Molecular modeling studies suggest that this compound can be effectively used in fragment-based drug design, where small molecules are rationally combined to target specific biological receptors. The combination of halogen atoms makes it an ideal candidate for generating high-affinity ligands.

In agrochemical research, this compound has been explored as a precursor for developing novel pesticides and herbicides. The structural motif is reminiscent of several commercially successful agrochemicals that exhibit potent activity against pests while maintaining environmental safety profiles.

The synthesis of 6-bromo-3-chloro-5-fluoropyridine-2-carbonitrile typically involves multi-step reactions starting from readily available pyridine derivatives. Key steps often include halogenation reactions followed by cyanation to introduce the nitrile group. The precise regioselectivity achieved during these transformations is critical, as it determines the final properties of the compound.

Industrial-scale production requires careful optimization to ensure high yields and purity. Advances in catalytic methods have enabled more efficient synthesis routes, reducing waste and energy consumption—a critical consideration in sustainable chemistry practices.

The compound’s reactivity also makes it valuable in material science applications. For example, it can be used to functionalize polymers or surfaces with pyridine moieties, enhancing material properties such as adhesion or biocompatibility.

From a regulatory perspective, 6-bromo-3-chloro-5-fluoropyridine-2-carbonitrile must comply with various guidelines governing chemical substances used in pharmaceuticals and agrochemicals. Manufacturers must ensure that impurities are minimized and that handling procedures meet safety standards to protect researchers and end-users.

Future research directions may explore greener synthetic pathways or novel applications in nanotechnology. The adaptability of halogenated pyridines like this one ensures their continued relevance across multiple scientific disciplines.

In conclusion, 6-bromo-3-chloro-5-fluoropyridine-2-carbonitrile (CAS No. 1185307-77-0) is a multifaceted compound with significant potential in drug discovery, agriculture, and materials science. Its unique structural features—particularly the combination of bromo, chloro, and fluoro substituents—make it a valuable intermediate for synthesizing bioactive molecules with tailored properties.

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